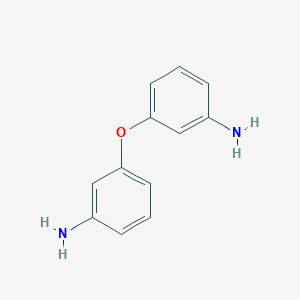

3,3'-オキシジアニリン

概要

説明

3,3'-Oxydianiline is a chemical compound used in the synthesis of various polyimides and polyamides, which are materials known for their high temperature resistance and mechanical stability. These materials find applications in the manufacture of adhesives, molding parts, machine parts, and insulators . The compound is also known as 4,4'-Oxydianiline and is a subject of interest due to its role in the production of polymers with specific physical properties.

Synthesis Analysis

The synthesis of 4,4'-Oxydianiline involves a two-step reaction starting with the reaction of 4-fluoro nitrobenzene with 4-nitrophenol to obtain 4,4'-dinitrodiphenyl ether. This intermediate is then reduced using Pd/C in N, N-dimethylformamide (DMF) to yield 4,4'-Oxydianiline. The process is carried out at elevated temperatures and the final product is purified through recrystallization .

Molecular Structure Analysis

The molecular structure of 4,4'-Oxydianiline has been determined through crystallographic analysis. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds of the type N–H···O and N–H···N, as well as N–H···π interactions. These interactions are significant as they can influence the packing and stability of the molecule in the solid state, which in turn affects the material properties of the polymers synthesized from it .

Chemical Reactions Analysis

3,3'-Oxydianiline is primarily used in polycondensation reactions to form polyimides and polyamides. In the case of polyimides, it reacts with bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride to form polymers with varying properties depending on the specific oxydianiline isomer used. The 3,4-oxydianiline isomer leads to polymers with superior energy-damping characteristics, mechanical properties, and optical transparency, while the 4,4'-isomer results in polymers with higher glass-transition temperatures and thermal stability . For polyamides, the reaction with aliphatic diacids yields materials with different solubility and thermal properties, again influenced by the specific isomer of oxydianiline .

Physical and Chemical Properties Analysis

The physical properties of polyimides synthesized from 3,3'-Oxydianiline have been studied using various analytical techniques such as DSC, TGA, UV-visible spectroscopy, and dynamic mechanical analysis. These studies reveal that the polymers exhibit a range of thermal stabilities, glass-transition temperatures, and mechanical properties, which are dependent on the structure of the oxydianiline isomer used in the synthesis. The unsymmetric structure of the polyimide from 3,4-oxydianiline, for example, leads to a quicker increase in the linear coefficient of thermal expansion with temperature compared to the polyimide from 4,4'-oxydianiline . The carcinogenic potential of 4,4'-Oxydianiline has also been evaluated in bioassays, indicating that it can induce various forms of cancer in both rats and mice when administered in their diet .

科学的研究の応用

芳香族ポリイミドの合成

3,3'-オキシジアニリンは、芳香族ポリイミドの合成に使用されます . これらのポリイミドは、溶融安息香酸中で一鍋式高温触媒重縮合法を用いて合成されます . 合成されたポリイミドは、有機溶媒および溶融安息香酸中での異なる溶解性、分子量、ガラス転移温度(Tg)198〜270°C、結晶化度が41〜52%の非晶質または半結晶構造によって特徴付けられます .

2. 浸透気化用膜材料としての用途 3,3'-オキシジアニリンを用いて合成された芳香族ポリイミドは、浸透気化用膜材料として使用されます . 浸透気化とは、液体混合物の分離に使用される膜プロセスの一種です .

樹脂転移成形用途

3,3'-オキシジアニリンは、フェニルエチニル末端共オリゴイミドの合成に使用されます . これらの共オリゴイミドは、樹脂転移成形(RTM)技術の加工要件を満たすために、m-フェニレン部分を含む反応性希釈剤と物理的に混合されます . このブレンドは、低い最小融点粘度(<1 Pa·s)と拡大された加工温度範囲(260〜361°C)を示します .

熱硬化性ポリイミド樹脂の合成

380°Cで2時間硬化すると、フェニルエチニル末端共オリゴイミドと反応性希釈剤のブレンドは、優れた耐熱性(Tg = 420〜426°C)を示します . この熱硬化性ポリイミド樹脂は、さまざまな高温用途に使用できます<a aria-label="2: 4. Synthesis of Thermosetting Polyimide Resin Upon curing at 380 °C for 2 h, the blend of phenylethynyl terminated cooligoimides and reactive diluent demonstrates superior heat resistance (Tg =420–426 °C)2" data-citationid="3808746c-1476-e5c6-1122-a99063f1989f-28" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s10118-021-2636-6

Safety and Hazards

将来の方向性

作用機序

Target of Action

3,3’-Oxydianiline is primarily used in the synthesis of aromatic polyimides . These polyimides are high-performance polymers that have found extensive applications in various industries due to their excellent thermal stability, mechanical properties, and chemical resistance .

Mode of Action

The compound interacts with its targets, namely tetracarboxylic acid dianhydrides, through a chemical imidization process . This process involves the formation of polyimide chains, which are characterized by their rigidity and flexibility .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of aromatic polyimides . These polyimides, depending on the used dianhydride, are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .

Result of Action

The molecular and cellular effects of 3,3’-Oxydianiline’s action primarily involve the formation of aromatic polyimides . These polyimides exhibit excellent thermal stability, mechanical properties, and chemical resistance . They are used in a variety of applications, including as high-temperature structural adhesives and the matrices of fiber-reinforced composites .

Action Environment

The action of 3,3’-Oxydianiline can be influenced by various environmental factors. For instance, the method of synthesis can affect the formation of the crystalline phase of polyimides . Additionally, the chemical structure of the dianhydride used can impact the performance of the resulting polyimide .

特性

IUPAC Name |

3-(3-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJLFVRAWOOQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165099 | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15268-07-2 | |

| Record name | 3,3′-Diaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15268-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015268072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Oxydianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

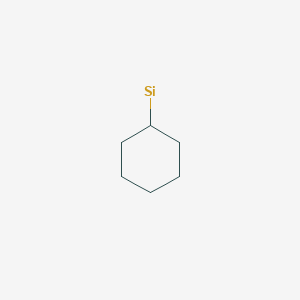

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

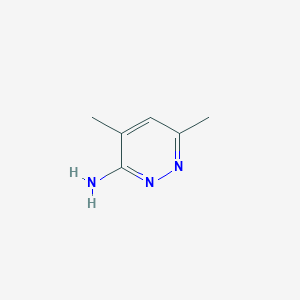

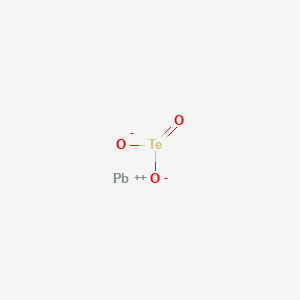

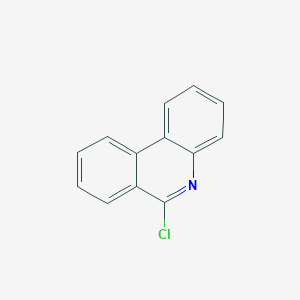

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of incorporating 3,3'-Oxydianiline in polyimide synthesis?

A1: 3,3'-Oxydianiline is a diamine frequently used in polyimide synthesis. [, ] When reacted with tetracarboxylic dianhydrides, it forms the basis of polyamide acid, a precursor to polyimides. [] The resulting polyimides often exhibit desirable properties like high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for various high-performance applications. [, ] The specific properties of the polyimide will depend on the choice of tetracarboxylic dianhydride used in conjunction with 3,3'-Oxydianiline.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)